molecular formula C11H17NO B3072994 3-(3-Ethylphenoxy)propan-1-amine CAS No. 1017176-61-2

3-(3-Ethylphenoxy)propan-1-amine

Cat. No. B3072994
CAS RN: 1017176-61-2
M. Wt: 179.26 g/mol
InChI Key: ZRMLKYMMVUDDKB-UHFFFAOYSA-N
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Description

3-(3-Ethylphenoxy)propan-1-amine is a primary aliphatic amine . It is a derivative of 3-aminopropan-1-ol in which the hydroxy group is replaced by a (2-ethylhexyl)oxy group . The molecular formula of this compound is C13H27NO2 .


Synthesis Analysis

The synthesis of similar compounds like 1-(3′,4′-disubstituted phenyl)propan-2-amines has been reported using transaminases . Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .


Molecular Structure Analysis

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom .

Scientific Research Applications

Antimicrobial and Antiseptic Properties

Research into derivatives of 3-(3-Ethylphenoxy)propan-1-amine has shown their effectiveness as antimicrobial additives for lubricating oils and antiseptic substances. Aminomethoxy derivatives of related compounds demonstrated efficiency in suppressing the activity of microorganisms, including bacteria and fungi, suggesting potential applications in the formulation of antiseptic agents and in the enhancement of microbial resistance in industrial products (Mammadbayli et al., 2018).

Enhanced Reactivity for Material Science

Phloretic acid, derived from similar chemical structures, has been explored as a renewable building block for material science applications. Its incorporation into molecules bearing aliphatic hydroxyl groups enhances their reactivity towards benzoxazine ring formation. This opens up new avenues for developing materials with specific thermal and thermo-mechanical properties suitable for various applications, making it a sustainable alternative to traditional phenol-based compounds (Trejo-Machin et al., 2017).

Corrosion Inhibition

Tertiary amines synthesized from this compound and its analogs have shown promise as inhibitors for carbon steel corrosion. These compounds prevent anodic dissolution by forming a protective layer on the metal surface, suggesting their utility in enhancing the durability and longevity of metal structures and components in corrosive environments (Gao et al., 2007).

Synthesis of Benzoxazine Monomers

The compound has been implicated in the synthesis of bio-based benzoxazine end-capped molecules, which do not require solvents or purification for their polymerization. This methodology contributes to the development of environmentally friendly materials with potential applications in coatings, adhesives, and composites (Acerina Trejo-Machin et al., 2017).

properties

IUPAC Name

3-(3-ethylphenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-10-5-3-6-11(9-10)13-8-4-7-12/h3,5-6,9H,2,4,7-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMLKYMMVUDDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901301480
Record name 3-(3-Ethylphenoxy)-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017176-61-2
Record name 3-(3-Ethylphenoxy)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017176-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Ethylphenoxy)-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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